molecular formula C16H17NO2 B1421531 2-Methyl-5-(4-propoxybenzoyl)pyridine CAS No. 1187164-28-8

2-Methyl-5-(4-propoxybenzoyl)pyridine

Cat. No.: B1421531
CAS No.: 1187164-28-8
M. Wt: 255.31 g/mol
InChI Key: VWLLRFCVPGHULW-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-propoxybenzoyl)pyridine is an organic compound with the molecular formula C16H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methyl group at the second position, a propoxybenzoyl group at the fifth position, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-propoxybenzoyl)pyridine typically involves the reaction of 2-methyl-5-bromopyridine with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-propoxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-5-(4-propoxybenzoyl)pyridine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-propoxybenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-ethylpyridine
  • 2-Methyl-5-vinylpyridine
  • 2-Methyl-5-(4-methoxybenzoyl)pyridine

Uniqueness

2-Methyl-5-(4-propoxybenzoyl)pyridine is unique due to the presence of the propoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(6-methylpyridin-3-yl)-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-10-19-15-8-6-13(7-9-15)16(18)14-5-4-12(2)17-11-14/h4-9,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLLRFCVPGHULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237694
Record name (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-28-8
Record name (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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